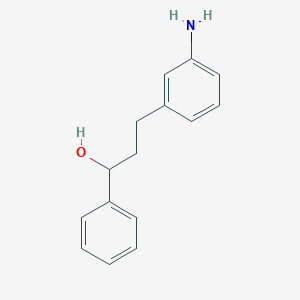

3-(3-Aminophenyl)-1-phenylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-Aminophenyl)-1-phenylpropan-1-ol” is an organic compound consisting of a propanol backbone with phenyl and aminophenyl substituents. The presence of the hydroxyl (-OH) and amino (-NH2) functional groups suggests that it could participate in a variety of chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it could potentially be synthesized through reactions involving its constituent functional groups. For instance, the amino group could be introduced through amination reactions, and the phenyl group could be introduced through Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups. The phenyl rings would contribute to the compound’s aromaticity, the amino group could participate in hydrogen bonding, and the hydroxyl group could make the compound polar .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, and the hydroxyl group could be involved in condensation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups (amino and hydroxyl groups) could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Biocatalysis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives has played a crucial role in asymmetric synthesis, particularly in the production of (S)-dapoxetine. Candida antarctica lipase A has been identified as an effective biocatalyst in this process, showcasing the compound's significance in creating valuable intermediates for pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).

Catalytic Reactions and Chemical Transformations

3-(3-Aminophenyl)-1-phenylpropan-1-ol is involved in various chemical transformations, including dehydrogenation, hydrogenolysis, and hydrogenation reactions. These processes are crucial for synthesizing different chemical structures, highlighting the compound's versatility in organic synthesis (Chin, Shin, & Kim, 1988).

Antitumor Activity

The compound and its derivatives have been explored for their antitumor properties. Tertiary aminoalkanol hydrochlorides derived from this compound showed promising antitumor activities, indicating the potential for developing new therapeutic agents (Isakhanyan et al., 2016).

Enantioselective Reduction

The compound has been utilized in semi-rational engineering of carbonyl reductase for the enantioselective reduction of β-amino ketones, an important step in synthesizing antidepressants. This application underscores the compound's role in producing chiral intermediates for pharmaceutical synthesis (Zhang et al., 2015).

Antimicrobial Activity

Studies have shown that 3-phenylpropan-1-ol, a related compound, possesses inhibitory action against Pseudomonas aeruginosa, suggesting potential applications as a preservative in pharmaceutical formulations due to its antimicrobial properties (Richards & McBride, 1973).

Mecanismo De Acción

Target of Action

The primary target of 3-(3-Aminophenyl)-1-phenylpropan-1-ol is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in these cancer cells and its restricted expression in normal tissues make it a promising target for cancer therapy .

Mode of Action

This compound, as part of the STRO-002 compound, binds to FolRα with high affinity . It is internalized rapidly into target positive cells and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads . This interaction results in specific cytotoxicity towards FolRα-positive cells .

Biochemical Pathways

The compound affects the tubulin biochemistry within the cell . Tubulin is a critical component of the cell’s cytoskeleton and is involved in maintaining cell shape, enabling cell movement, and facilitating intracellular transport. By targeting tubulin, this compound disrupts these processes, leading to cell death .

Pharmacokinetics

STRO-002, which contains this compound, is stable in circulation with no change in the drug–antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability and a suitable pharmacokinetic profile for therapeutic use.

Result of Action

The action of this compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Its potent and specific preclinical efficacy supports the clinical development of STRO-002 for treating patients with FolRα-expressing cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is linked to a cytotoxic payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This allows for specific delivery and cytotoxic profile in tumor cells . .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-aminophenyl)-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHBKKGZWQTGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)

![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)

![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2819348.png)

![N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2819352.png)